molecular formula C12H11NOS2 B3038098 3-Cinnamoylthiazolidine-2-thione CAS No. 74058-65-4

3-Cinnamoylthiazolidine-2-thione

Cat. No. B3038098
CAS RN: 74058-65-4
M. Wt: 249.4 g/mol
InChI Key: ICWILMQOCSTVLI-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cinnamoylthiazolidine-2-thione involves the reaction of cinnamaldehyde (or its derivatives) with thiosemicarbazide. The process typically occurs under mild conditions and yields the desired product. Various synthetic approaches, including multicomponent reactions and green chemistry methods, have been explored to improve yield, purity, and selectivity .


Molecular Structure Analysis

The molecular structure of 3-Cinnamoylthiazolidine-2-thione consists of a thiazolidine ring (containing nitrogen and sulfur atoms) fused with a cinnamoyl group. The cinnamoyl moiety provides aromatic character, while the thiazolidine ring contributes to its pharmacological properties .


Chemical Reactions Analysis

  • Thiazolidine Ring Cleavage : Under certain conditions, the C–S bond in the thiazolidine ring can cleave, leading to the formation of other products .

Physical And Chemical Properties Analysis

  • Stability : Stable under certain conditions, but hydrolysis may occur at physiological pH .

Scientific Research Applications

Antioxidant Properties

3-Cinnamoylthiazolidine-2-thione demonstrates potent antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in combating oxidative stress-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and nutraceutical formulations .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for managing chronic inflammatory conditions such as arthritis, colitis, and dermatitis. Its mechanism involves suppressing NF-κB activation and reducing inflammatory mediator production .

Antimicrobial Activity

3-Cinnamoylthiazolidine-2-thione displays antimicrobial effects against bacteria, fungi, and viruses. Researchers have investigated its role in inhibiting bacterial growth, biofilm formation, and fungal pathogens. Its broad-spectrum activity suggests potential applications in pharmaceuticals, cosmetics, and agriculture .

Anti-Cancer Potential

Studies have explored the compound’s anti-cancer properties, particularly its impact on human prostate cancer cell lines. Although further research is needed, initial findings indicate that 3-Cinnamoylthiazolidine-2-thione may interfere with cancer cell proliferation and survival pathways. Its unique chemical structure makes it an intriguing lead compound for drug development .

Hypoglycemic Effects

The compound has attracted attention for its hypoglycemic activity. It may enhance insulin sensitivity and regulate blood glucose levels. Researchers have investigated its potential as an adjunct therapy for diabetes management. Its mode of action involves interactions with glucose transporters and insulin signaling pathways .

Cardiovascular Protection

Preliminary studies suggest that 3-Cinnamoylthiazolidine-2-thione may have cardio-protective effects. It could reduce oxidative stress, inflammation, and endothelial dysfunction, contributing to overall cardiovascular health. Further research is needed to validate its potential in preventing heart diseases .

properties

IUPAC Name

(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWILMQOCSTVLI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cinnamoylthiazolidine-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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